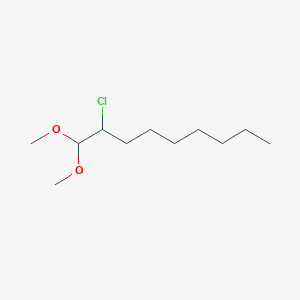
2-Chloro-1,1-dimethoxynonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1-dimethoxynonane is an organic compound with the molecular formula C11H23ClO2. It is a chlorinated acetal, which is a type of compound where a carbon atom is bonded to two alkoxy groups and one chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-dimethoxynonane can be achieved through the reaction of nonanal with chloromethyl methyl ether in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction is carried out in a solvent such as dichloromethane, and the product is separated using techniques like fractional distillation. The process is optimized to maximize yield and minimize waste, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1-dimethoxynonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, or alcohols depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include primary or secondary alcohols and alkanes.
Scientific Research Applications
2-Chloro-1,1-dimethoxynonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1-dimethoxynonane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-heteroatom bonds. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. These reactions are facilitated by the presence of specific catalysts and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1-dimethoxyethane: A smaller analog with similar reactivity but different physical properties.
2-Chloro-1,1,1-trimethoxyethane: Another chlorinated acetal with three methoxy groups, used in similar applications.
1,1-Dimethoxynonane: A non-chlorinated analog with different reactivity and applications.
Uniqueness
2-Chloro-1,1-dimethoxynonane is unique due to its specific combination of a long alkyl chain and a chlorinated acetal group. This structure imparts distinct reactivity and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
91889-72-4 |
|---|---|
Molecular Formula |
C11H23ClO2 |
Molecular Weight |
222.75 g/mol |
IUPAC Name |
2-chloro-1,1-dimethoxynonane |
InChI |
InChI=1S/C11H23ClO2/c1-4-5-6-7-8-9-10(12)11(13-2)14-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
ZYYMNKDTWZIKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
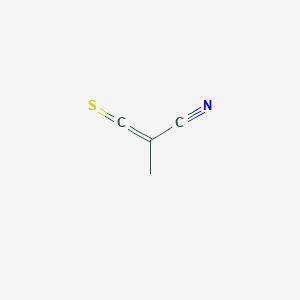
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
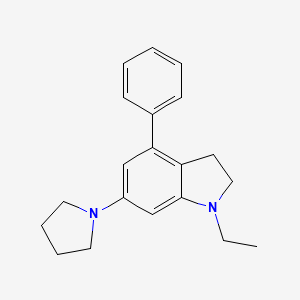
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
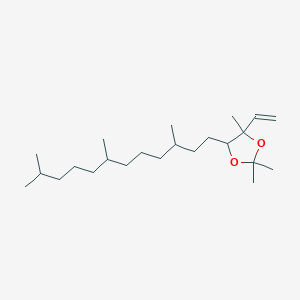
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
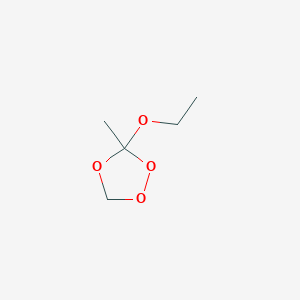
methanone](/img/structure/B14371605.png)
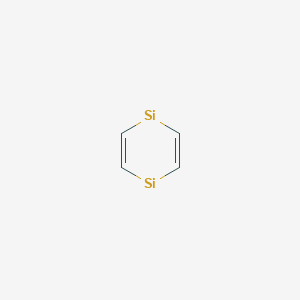
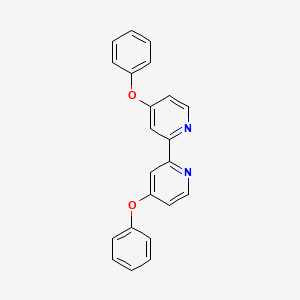
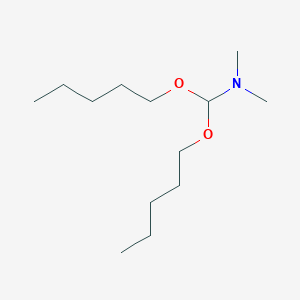
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
